molecular formula C21H16N2O4 B3900303 2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione

2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione

Cat. No.: B3900303
M. Wt: 360.4 g/mol
InChI Key: SLWRRIACDUKUSK-WSDLNYQXSA-N
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Description

2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family

Properties

IUPAC Name

2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-26-17-11-5-8-14(19(17)27-2)12-22-23-20(24)15-9-3-6-13-7-4-10-16(18(13)15)21(23)25/h3-12H,1-2H3/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWRRIACDUKUSK-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The free amino groups can be further functionalized to form imines, amines, thioureas, and hydrazones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include imines, amines, thioureas, hydrazones, and various substituted derivatives .

Scientific Research Applications

2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, as a chemosensor, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These mechanisms enable the compound to selectively bind to target ions or molecules, resulting in a measurable fluorescent signal.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[de]isoquinoline-1,3-dione, such as:

Uniqueness

What sets 2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and selectivity. This makes it particularly valuable in applications requiring precise molecular recognition and signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione
Reactant of Route 2
2-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione

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